Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-
Description
Phosphoramidic dichlorides are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two chlorine atoms, an amino group, and a carbonyl-containing substituent. The target compound, Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-, features a benzylamine-derived substituent with a 2-chlorophenyl group and a carbonyl moiety. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in cyclization reactions and as intermediates for agrochemical or pharmaceutical agents .
The presence of the 2-chlorophenyl group may influence steric and electronic properties, altering reactivity compared to aliphatic or meta/para-substituted aryl analogs.
Properties
CAS No. |
651731-58-7 |
|---|---|
Molecular Formula |
C8H8Cl3N2O2P |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-dichlorophosphorylurea |
InChI |
InChI=1S/C8H8Cl3N2O2P/c9-7-4-2-1-3-6(7)5-12-8(14)13-16(10,11)15/h1-4H,5H2,(H2,12,13,14,15) |
InChI Key |
ANZUOAYERLKYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NP(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Diethyl Phosphoramidate Precursors
This method involves converting diethyl phosphoramidates into dichlorides via halogen exchange. A representative protocol is:
Reaction :
$$ \text{(RO)}2\text{P(O)NHR'} + 2\text{SOCl}2 \rightarrow \text{(Cl)}2\text{P(O)NHR'} + 2\text{ROCl} + \text{SO}2 $$
Conditions :
- Reagents : Thionyl chloride (SOCl₂) or phosgene (COCl₂)
- Solvent : Anhydrous dichloromethane or toluene
- Temperature : 40–100°C
- Catalysts : Inert bases (e.g., pyridine) to neutralize HCl
Key Steps :
- Preparation of Diethyl Phosphoramidate : React (2-chlorophenyl)methylamine with diethyl phosphoramidate under basic conditions.
- Chlorination : Treat the diethyl intermediate with excess SOCl₂ to replace ethoxy groups with chlorine atoms.
Yield and Purity :
| Substrate | Chlorinating Agent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Diethyl phosphoramidate | SOCl₂ | 75–100 | 60–85 | >95 |
| Diethyl phosphoramidate | COCl₂ | 50–80 | 70–90 | >90 |
Data adapted from analogous reactions in methylphosphonic dichloride synthesis.
Direct Reaction of Phosphorus Oxychloride (POCl₃) with (2-Chlorophenyl)methylamine
This method exploits the electrophilic reactivity of POCl₃ to form the phosphoramidic dichloride directly.
Reaction :
$$ \text{POCl}3 + \text{H}2\text{N-C(O)-CH}2\text{-C}6\text{H}4\text{-Cl} \rightarrow \text{(Cl)}2\text{P(O)NHC(O)CH}2\text{C}6\text{H}_4\text{Cl} + \text{HCl} $$
Conditions :
- Reagents : POCl₃, (2-chlorophenyl)methylamine, triethylamine (TEA)
- Solvent : Dry THF or DCM
- Temperature : 0–25°C
Procedure :
- Activation of Amine : Protonate (2-chlorophenyl)methylamine with TEA to enhance nucleophilicity.
- Coupling : Add POCl₃ dropwise to the amine solution, followed by stirring for 2–4 hours.
Advantages :
- Single-step synthesis with minimal side products.
- High atom economy due to direct P–N bond formation.
Limitations :
- Requires strict anhydrous conditions to prevent hydrolysis.
Carbamoylation of Phosphoramidic Dichloride
This approach involves modifying a pre-formed phosphoramidic dichloride with a carbamoyl group.
Reaction :
$$ \text{(Cl)}2\text{P(O)NHR'} + \text{ClCO-NH-CH}2\text{-C}6\text{H}4\text{-Cl} \rightarrow \text{(Cl)}2\text{P(O)NHC(O)NH-CH}2\text{C}6\text{H}4\text{-Cl} + \text{HCl} $$
Conditions :
- Reagents : Phosgene (COCl₂), (2-chlorophenyl)methylamine
- Solvent : Dichloromethane
- Catalysts : Pyridine or DMAP
Steps :
- Carbamoyl Chloride Formation : React (2-chlorophenyl)methylamine with COCl₂ to generate the carbamoyl chloride.
- Nucleophilic Substitution : Treat the phosphoramidic dichloride with the carbamoyl chloride under mild basic conditions.
Optimization :
- Use excess COCl₂ to drive the reaction to completion.
- Monitor reaction progress via ³¹P NMR (δ ~0–5 ppm for P=O).
Condensation with Carbamidophosphoric Acid Chlorides
This method leverages carbamidophosphoric acid chlorides as intermediates, as described in analogous urea syntheses.
Reaction :
$$ \text{Cl}2\text{P(O)NHC(O)CH}2\text{C}6\text{H}4\text{Cl} + \text{H}_2\text{N-R} \rightarrow \text{Urea derivatives} $$
Conditions :
- Reagents : Carbamidophosphoric acid chloride, (2-chlorophenyl)methylamine
- Base : Triethylamine
- Solvent : THF
Applications :
Comparative Analysis of Methods
| Method | Advantages | Drawbacks | Yield Range (%) |
|---|---|---|---|
| Chlorination of Diethyl Phosphoramidate | High yield, robust conditions | Requires hazardous chlorinating agents | 60–90 |
| POCl₃ Direct Reaction | Single-step, minimal byproducts | Sensitive to moisture | 70–85 |
| Carbamoylation | Flexible for functionalization | Multi-step, phosgene handling risks | 50–75 |
| Carbamidophosphoric Acid Condensation | Scalable, high purity | Limited substrate scope | 65–80 |
Mechanistic Insights
The synthesis relies on nucleophilic aromatic substitution (for chlorination) and electrophilic activation (POCl₃ reactivity). Key intermediates include:
- Phosphoramidate Formation : P=O activation by Lewis acids (e.g., SOCl₂).
- Carbamoyl Transfer : Carbamoyl chloride acting as an electrophile toward phosphoramidic dichlorides.
Chemical Reactions Analysis
Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoramidic acid derivatives.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of Phosphoramidate Prodrugs
Phosphoramidic dichloride serves as a precursor in the synthesis of phosphoramidate prodrugs, which are designed to enhance the delivery and efficacy of therapeutic agents. A notable application involves the synthesis of phosphotyrosine peptidomimetic prodrugs. The methodology includes a convergent approach where phosphoramidic dichloride is reacted with allyl esters to yield phosphoramidic monochlorides, which can further be transformed into biologically active compounds .
Catalytic Reactions and Fluoride-Chloride Exchange
Recent advancements in phosphorus fluoride exchange (PFEx) reactions have highlighted the utility of phosphoramidic dichloride in generating phosphoramidic difluorides. This transformation involves a halogen exchange process that allows for the synthesis of P–O- and P–N-linked compounds, expanding its application in creating diverse organophosphorus compounds . This method is particularly valuable for synthesizing compounds that exhibit enhanced biological activity.
Pharmaceutical Applications
Phosphoramidates derived from phosphoramidic dichloride are increasingly recognized for their potential as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties. For instance, phosphoramidates have been explored as prodrugs for enhancing the bioavailability and therapeutic effects of existing drugs like acyclovir and l-Dopa . The stability of these compounds under physiological conditions makes them suitable for controlled drug release applications.
Case Study 1: Synthesis and Biological Evaluation
A study demonstrated the synthesis of cyclic P-chiral phosphoramidates from phosphoramidic dichloride using chiral Brønsted acid catalysis. The resulting compounds showed promising diastereoselectivity and enantioselectivity, indicating their potential as biologically active molecules .
Case Study 2: Antiviral Applications
Research on phosphoramidates has shown their effectiveness as prodrugs against viral infections, such as HIV and COVID-19. The P-N bond's hydrolytic stability at neutral pH allows for sustained release of the active forms of antiviral agents .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Synthesis of Prodrugs | Utilization in creating phosphotyrosine mimetics | Enhanced drug delivery and efficacy |
| PFEx Reactions | Halogen exchange to synthesize difluorides | Robust method yielding diverse compounds |
| Pharmaceutical Development | Antimicrobial, anticancer, antiviral properties | Effective as prodrugs |
| Mechanistic Studies | Hydrolysis under acidic conditions | Controlled release capabilities |
Mechanism of Action
The mechanism of action of phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s structural analogs can be categorized into two groups:
- Aryl-substituted phosphoramidic dichlorides : These include compounds with chlorophenyl or dichlorophenyl groups at varying positions (e.g., 3-chlorophenyl, 4-dichlorophenyl).
- Alkyl-substituted phosphoramidic dichlorides : Examples include N-Isopropyl-N-methylphosphoramidic dichloride (CAS: 777943-36-9), where substituents are aliphatic .
Key structural differences :
Substituent position : The 2-chlorophenyl group in the target compound introduces ortho-substitution effects, which may increase steric hindrance and alter electronic properties compared to para-substituted analogs (e.g., 4-dichlorophenyl derivatives in ) .
Aromatic vs. aliphatic groups: Aliphatic substituents (e.g., isopropyl, methyl) reduce conjugation and may enhance solubility in non-polar solvents compared to aromatic analogs .
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Lipophilicity: Aryl-substituted carbamates and phosphoramidic dichlorides generally exhibit higher log k (HPLC-derived lipophilicity) compared to aliphatic analogs due to aromatic ring hydrophobicity. For example, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives showed log k values ranging from 2.8–3.5, influenced by substituent position . The target compound’s ortho-substitution may further increase lipophilicity compared to meta/para isomers.
- Reactivity: The target compound’s dichloride groups make it highly electrophilic, enabling nucleophilic substitutions. Its benzylamino-carbonyl group may facilitate cyclization reactions, as seen in pyrrolidine- and piperidine-fused oxadiazaphosphinanes synthesized from bis-(2-chloroethyl)phosphoramidic dichloride .
Biological Activity
Phosphoramidic dichloride, specifically the compound identified as [[[(2-chlorophenyl)methyl]amino]carbonyl]-, is an organophosphorus compound with significant implications in both synthetic and biological contexts. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
Phosphoramidic dichlorides are characterized by their P–N bonds and dichloride functional groups. The synthesis of [[[(2-chlorophenyl)methyl]amino]carbonyl]- involves several methods, often utilizing phosphoramidic acid derivatives as precursors. The compound can be synthesized through a reaction involving chlorination of phosphoramidic acid with suitable chlorinating agents.
Biological Activity Overview
The biological activity of phosphoramidic dichloride derivatives has been studied primarily in the context of their potential as prodrugs and their interactions with biological systems. Here are some key findings:
- Prodrug Potential : Certain phosphoramidate prodrugs have shown enhanced activity in cancer therapy. For instance, compounds similar to [[[(2-chlorophenyl)methyl]amino]carbonyl]- have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxicity and growth inhibition .
- Mechanism of Action : The biological mechanisms often involve the hydrolysis of phosphoramidate bonds, leading to the release of active metabolites that can interfere with cellular processes. For example, studies have indicated that the hydrolysis rates can be influenced by pH levels, which is critical for optimizing therapeutic efficacy .
- Toxicological Concerns : Phosphoramidic compounds are also noted for their neurotoxic effects, akin to those observed in chemical warfare agents. This raises safety concerns regarding their use in industrial applications and necessitates careful handling and environmental considerations .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
-
Hydrolysis Kinetics :
- Research focused on the hydrolysis kinetics of phosphoramidic derivatives revealed that these compounds undergo rapid conversion to active forms under physiological conditions. The stability and reactivity were assessed using NMR spectroscopy, highlighting the importance of structural modifications for enhancing biological activity .
Table 1: Biological Activity Data for Phosphoramidate Prodrugs
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| [[[(2-chlorophenyl)methyl]amino]carbonyl]- | A549 | 225 | Hydrolysis to active metabolite |
| Prodrug X | H292 | 37 | Transport-mediated uptake |
| Prodrug Y | H460 | 77 | Direct cytotoxicity |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Q & A
Q. What are the established synthetic routes for phosphoramidic dichloride derivatives, and how do reaction conditions influence yield?
Phosphoramidic dichlorides are typically synthesized via phosphorylation reactions. A validated method involves reacting phosphorus oxychloride (POCl₃) with tertiary amines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to generate reactive intermediates. For example, phosphoramidic dichloride formation requires both POCl₃ and TBD; neither reagent alone suffices . Reaction optimization should focus on stoichiometry (e.g., 1:1.2 molar ratio of POCl₃ to amine), temperature control (0–5°C for exothermic steps), and inert atmospheres to minimize hydrolysis. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity products .
Q. What analytical techniques are recommended for characterizing phosphoramidic dichloride derivatives?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ³¹P NMR to confirm phosphorus-containing moieties (δ ~0–10 ppm for phosphoramidates) and ¹H/¹³C NMR for structural elucidation of the (2-chlorophenyl)methyl group.
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy: Peaks near 1200–1250 cm⁻¹ (P=O stretching) and 500–600 cm⁻¹ (P-Cl bonds) .
- Elemental Analysis: To validate purity (>95%) and stoichiometry.
Q. How should researchers handle and store phosphoramidic dichlorides safely?
These compounds are moisture-sensitive and corrosive. Storage requires anhydrous conditions (desiccators with P₂O₅) and inert gas (N₂/Ar) environments. Personal protective equipment (PPE) such as nitrile gloves, goggles, and fume hoods are mandatory during handling. Waste must be neutralized with aqueous bicarbonate and disposed via certified hazardous waste contractors to prevent environmental release .
Advanced Research Questions
Q. What mechanistic insights explain the role of TBD in phosphoramidic dichloride synthesis?
TBD acts as a non-nucleophilic base, deprotonating intermediates and facilitating chloride displacement. Control experiments show that POCl₃ alone fails to produce phosphoramidic dichloride, but TBD enables a two-step mechanism: (1) Formation of a phosphorylated TBD intermediate, and (2) Nucleophilic attack by the (2-chlorophenyl)methylamine group. Kinetic studies suggest rate-limiting steps depend on amine basicity and steric effects .
Q. How can contradictory data in phosphoramidic dichloride reactivity be resolved?
Discrepancies in reactivity (e.g., unexpected byproducts or low yields) often arise from trace moisture or competing side reactions. For example, hydrolysis to phosphoramidic acid can occur if solvents (e.g., THF) are not rigorously dried. Researchers should:
- Perform Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O).
- Use in situ monitoring (e.g., ³¹P NMR) to track reaction progress.
- Compare results across multiple batches to distinguish systematic vs. stochastic errors .
Q. What advanced applications exist for phosphoramidic dichlorides in materials science?
These compounds serve as precursors for:
- Functionalized Polymers: Phosphoramidic dichlorides react with diols to form polyphosphoesters, used in drug delivery systems due to their biodegradability.
- Surface Modification: Grafting onto carbon nanotubes (CNTs) via phosphoryl transfer creates molecular recognition sites for electrochemical biosensors (e.g., insulin detection) .
- Hybrid Lipids: Amino-functionalized phospholipids synthesized from phosphoramidic dichlorides exhibit tunable self-assembly properties .
Q. What strategies optimize phosphoramidic dichloride stability in aqueous environments?
Hydrolysis resistance can be enhanced by:
- Steric Shielding: Introducing bulky substituents (e.g., isopropyl groups) near the phosphorus center.
- Protic Additives: Low concentrations of triethylamine buffer (pH 7–8) slow acid-catalyzed degradation.
- Encapsulation: Liposomal formulations or cyclodextrin complexes improve stability in biological media .
Methodological Notes
- Synthesis Optimization: Always include control reactions (e.g., omitting TBD or POCl₃) to validate mechanistic hypotheses .
- Data Validation: Cross-reference NMR shifts with literature values for analogous compounds to confirm assignments .
- Safety Protocols: Regularly audit waste disposal practices to comply with OSHA and EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
